![molecular formula C19H17N5O2 B2440130 2-(1-Methyl-4-oxo-[1,2,4]triazolo[4,3-a]chinoxalin-5(4H)-yl)-N-(p-tolyl)acetamid CAS No. 1358274-94-8](/img/structure/B2440130.png)
2-(1-Methyl-4-oxo-[1,2,4]triazolo[4,3-a]chinoxalin-5(4H)-yl)-N-(p-tolyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C19H17N5O2 and its molecular weight is 347.378. The purity is usually 95%.
BenchChem offers high-quality 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions that introduce various functional groups essential for its biological activity. The initial steps may include the formation of the triazoloquinoxaline core followed by acetylation to yield the final product. The chemical structure can be represented as follows:
- Molecular Formula : C22H21N5O4
- Molecular Weight : 419.4 g/mol
- CAS Number : 1261021-84-4
Anticancer Properties
Research indicates that compounds in this class exhibit significant anticancer activity. The mechanism of action is primarily through DNA intercalation, which disrupts replication and transcription processes, leading to cell cycle arrest and apoptosis. For instance, derivatives have shown promising results against various cancer cell lines with low IC50 values, indicating high potency .
Compound | Cell Line Tested | IC50 Value (µM) |
---|---|---|
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide | MDA-MB-231 | 0.51 |
Similar Derivative | A549 | 0.83 |
Antimicrobial Activity
The compound has also shown significant antimicrobial properties against various pathogens. Studies report minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.22 |
Staphylococcus epidermidis | 0.25 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties by selectively inhibiting cyclooxygenase (COX) enzymes involved in the inflammatory response. This selectivity suggests potential for developing anti-inflammatory agents with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
Several studies have documented the effectiveness of triazoloquinoxaline derivatives in various applications:
- Anticancer Research : A study demonstrated that a related triazoloquinoxaline derivative exhibited significant growth inhibition in breast cancer cell lines, supporting further exploration into its mechanism and potential as an anticancer agent .
- Antimicrobial Studies : Another investigation highlighted the compound's efficacy against resistant bacterial strains, suggesting its utility in developing new antibiotics .
- Drug Development : The structural characteristics of this compound make it a candidate for drug development targeting specific molecular pathways involved in cancer and inflammation .
Wirkmechanismus
Target of Action
The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This interaction with DNA is a common mechanism of action for many anticancer agents .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and inhibit the replication and transcription processes . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The intercalation into dna can disrupt a variety of cellular processes, including dna replication and transcription . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s ability to intercalate dna suggests that it may be able to penetrate cell membranes and reach the cell nucleus
Result of Action
The result of the compound’s action is the disruption of normal cellular processes, leading to cell cycle arrest and apoptosis . This can result in the death of cancer cells, making the compound a potential anticancer agent .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its ability to interact with DNA . Additionally, the presence of other molecules in the cell can influence the compound’s efficacy
Biologische Aktivität
The compound 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide represents a novel addition to the class of triazoloquinoxaline derivatives, which have garnered attention for their diverse biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes available research findings regarding the biological activity of this compound, focusing on its mechanism of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a triazoloquinoxaline scaffold , which is known for its structural versatility and biological significance. The presence of an acetamide group and a p-tolyl substituent enhances its lipophilicity and potentially its interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of the triazoloquinoxaline scaffold exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines:
- A549 (Lung Cancer) : IC50 values reported around 0.83±0.07μM for related compounds suggest potent activity against this cell line .
- MCF-7 (Breast Cancer) : Compounds have demonstrated IC50 values as low as 0.15±0.08μM, indicating strong antiproliferative effects .
- HeLa (Cervical Cancer) : Efficacy has also been noted in HeLa cells with IC50 values reaching 2.85±0.74μM .
The mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of c-Met Kinase : Some derivatives have been identified as c-Met kinase inhibitors, crucial for tumor growth and metastasis .
- Induction of Apoptosis : Studies show that these compounds can trigger apoptotic pathways in cancer cells, contributing to their cytotoxic effects .
- DNA Intercalation : Certain derivatives have been found to intercalate into DNA, disrupting replication processes and leading to cell death .
Cell Viability Assays
In vitro assays using the MTT method have been employed to assess the viability of cancer cells upon treatment with the compound. The results are summarized in Table 1 below:
Compound | Cell Line | IC50 (μM) |
---|---|---|
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide | A549 | 0.83 |
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide | MCF-7 | 0.15 |
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide | HeLa | 2.85 |
Case Studies
Several studies highlight the biological activity of triazoloquinoxaline derivatives:
- Study on Antitumor Activity : A comprehensive study evaluated various derivatives against multiple cancer cell lines. The findings indicated that modifications to the triazoloquinoxaline core significantly influenced anticancer potency and selectivity .
- Mechanistic Insights : Research conducted on related compounds revealed that they could effectively inhibit tumor growth through multiple pathways including apoptosis induction and kinase inhibition. These insights are critical for understanding how modifications to the core structure can enhance therapeutic efficacy .
Eigenschaften
IUPAC Name |
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-12-7-9-14(10-8-12)20-17(25)11-23-15-5-3-4-6-16(15)24-13(2)21-22-18(24)19(23)26/h3-10H,11H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSSAUSODMHNOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.